molecular formula C7H10ClNO B8508524 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol

2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol

Cat. No.: B8508524
M. Wt: 159.61 g/mol
InChI Key: MEOVPKDOYAIVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring bioactive compound derived from the Crocus sativus plant, commonly known as saffron. This compound is known for its vibrant color and has been used historically for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol involves several steps, starting from the extraction of saffron stigmas. The primary method includes:

    Extraction: The stigmas of Crocus sativus are harvested and dried. The dried stigmas are then subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

    Crystallization: The purified compound is crystallized to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. The industrial production also focuses on maintaining the bioactivity of this compound by optimizing the extraction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form crocetin, a compound with similar bioactive properties.

    Reduction: Reduction of this compound can lead to the formation of dihydrocrocin, which has different biological activities.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with enhanced properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various reagents like halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

    2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Formed through oxidation, known for its antioxidant properties.

    Dihydrocrocin: Formed through reduction, with potential therapeutic applications.

    This compound Derivatives: Formed through substitution reactions, used in various research applications.

Scientific Research Applications

2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.

    Biology: Studied for its effects on cellular processes and its potential as an antioxidant.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Used in the food and cosmetic industries for its coloring and bioactive properties.

Mechanism of Action

2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Neuroprotective Mechanism: Modulates neurotransmitter levels and protects neurons from damage.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Similar in structure and derived from 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol through oxidation. Known for its antioxidant properties.

    Safranal: Another compound derived from saffron, known for its aroma and potential therapeutic effects.

    Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.

Uniqueness of this compound

This compound is unique due to its combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to undergo various chemical reactions and form derivatives enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-chloro-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C7H10ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5H2,1H3

InChI Key

MEOVPKDOYAIVHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CCl)O

Origin of Product

United States

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